molecular formula C23H23NO6S B12320017 Ethyl 4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside

Ethyl 4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside

Cat. No.: B12320017
M. Wt: 441.5 g/mol
InChI Key: NKWDXXRTRBDFKO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside typically involves multiple steps. The process begins with the protection of the hydroxyl groups of a glucopyranoside derivative, followed by the introduction of the phthalimido group. The benzylidene group is then introduced to protect the hydroxyl groups at positions 4 and 6. Finally, the thioglucopyranoside is formed by introducing a thiol group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis generally follows the same multi-step process as described above, with optimization for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction can yield deprotected glucopyranoside derivatives .

Scientific Research Applications

Ethyl 4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of cellular processes and interactions.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with proteins, altering their function and activity. This can lead to changes in cellular processes and pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ethyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific research applications where these properties are desired .

Properties

IUPAC Name

2-(6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6S/c1-2-31-23-17(24-20(26)14-10-6-7-11-15(14)21(24)27)18(25)19-16(29-23)12-28-22(30-19)13-8-4-3-5-9-13/h3-11,16-19,22-23,25H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWDXXRTRBDFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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